11-Keto Oxcarbazepine

Description

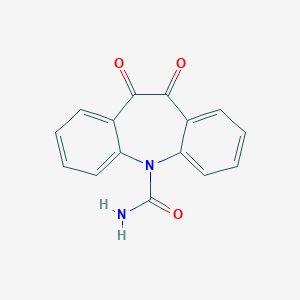

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBHPEHRMYFCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202042 | |

| Record name | 11-Keto oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537693-29-1 | |

| Record name | 11-Keto oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Keto oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETO OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Keto Oxcarbazepine (Oxcarbazepine Impurity I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 11-Keto Oxcarbazepine, a critical process-related impurity of the anticonvulsant drug Oxcarbazepine. As a Senior Application Scientist, the following sections synthesize its chemical identity, structural elucidation, physicochemical properties, and its significance in the quality control and manufacturing of Oxcarbazepine.

Introduction: The Significance of 11-Keto Oxcarbazepine

11-Keto Oxcarbazepine, designated as "Oxcarbazepine specified impurity I" by the European Pharmacopoeia (EP), is a key compound monitored during the synthesis and stability testing of Oxcarbazepine.[] Oxcarbazepine is a widely used antiepileptic drug, and like all active pharmaceutical ingredients (APIs), its purity profile is paramount to ensure safety and efficacy.[2][3][4] The presence of impurities, even in trace amounts, can potentially impact the therapeutic effect or introduce toxicity.[2] Therefore, a thorough understanding of major impurities like 11-Keto Oxcarbazepine is essential for drug development professionals to establish robust manufacturing processes and analytical controls. This molecule represents an oxidized form of the parent drug, Oxcarbazepine, at the 11-position, transforming the ketone into a vicinal dicarbonyl.

Chemical Structure and Identification

The core structure of 11-Keto Oxcarbazepine is based on the dibenzo[b,f]azepine tricycle, featuring two ketone groups at the 10 and 11 positions and a carboxamide group at the 5-position.

Systematic and Trivial Names:

-

IUPAC Name: 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.[5] An alternative IUPAC name is 5,6-dioxobenzo[b][6]benzazepine-11-carboxamide.

-

Common Synonyms: 11-Keto Oxcarbazepine, Oxcarbazepine Impurity I, 10,11-Dihydro-10,11-dioxo Carbamazepine.[7][8]

Chemical Identifiers:

A summary of key identifiers for 11-Keto Oxcarbazepine is presented in Table 1.

| Identifier | Value | Source(s) |

| CAS Number | 537693-29-1 | [7] |

| Molecular Formula | C₁₅H₁₀N₂O₃ | [8] |

| Molecular Weight | 266.25 g/mol | [5][8] |

| InChI Key | GUBHPEHRMYFCMM-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N |

Below is a 2D chemical structure diagram generated using the DOT language.

Caption: 2D Structure of 11-Keto Oxcarbazepine.

Physicochemical Properties

Understanding the physicochemical properties of an impurity is vital for developing separation and detection methods.

-

Appearance: Yellow to Orange Solid.[7]

-

Melting Point: >170°C (with decomposition).[7]

-

Solubility: Soluble in DMSO, slightly soluble in methanol.[7] Oxcarbazepine, the parent drug, is sparingly soluble in aqueous buffers.[9]

-

Stability: Noted as being unstable in solution, which is a critical consideration for the preparation and storage of analytical standards.[7]

-

Predicted pKa: 13.51 ± 0.20.[7]

Formation and Synthesis

11-Keto Oxcarbazepine is primarily a process-related impurity that can form during the synthesis of Oxcarbazepine. Its formation is logically attributed to the oxidation of the parent drug. The ketone group at the C10 position of Oxcarbazepine can be further oxidized to a dicarbonyl group under certain reaction conditions, particularly if strong oxidizing agents are present or if there is prolonged exposure to atmospheric oxygen under harsh conditions (e.g., heat or light).

Caption: Formation pathway of 11-Keto Oxcarbazepine from Oxcarbazepine.

While specific, detailed synthetic procedures for 11-Keto Oxcarbazepine are not widely published in academic literature, its synthesis for use as an analytical reference standard would likely involve the controlled oxidation of a suitable precursor, such as Oxcarbazepine or its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (Licărbazepine).[10] The synthesis of various Oxcarbazepine impurities is a crucial step in preparing the necessary reference standards for quality control.[2]

Spectroscopic and Chromatographic Profile

Definitive identification and quantification of impurities rely on a combination of spectroscopic and chromatographic techniques. As a reference standard, 11-Keto Oxcarbazepine is typically supplied with a comprehensive Certificate of Analysis including this data.[11]

Mass Spectrometry (MS)

In mass spectrometry, 11-Keto Oxcarbazepine would be expected to show a molecular ion peak corresponding to its molecular weight (266.25 g/mol ). LC-MS/MS is a powerful tool for detecting and quantifying this impurity at very low levels in the API.[12][13] The fragmentation pattern would be distinct from Oxcarbazepine (MW 252.27 g/mol ), allowing for unambiguous identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would lack the signal corresponding to the two protons at the 11-position seen in Oxcarbazepine. The aromatic protons on the two benzene rings would be present, likely with shifts influenced by the adjacent dicarbonyl system. The protons of the -CONH₂ group would also be observable.

-

¹³C NMR: The carbon NMR spectrum would be characterized by the presence of three carbonyl carbon signals: one for the amide and two for the vicinal ketones at the C10 and C11 positions. These would be downfield shifted, providing clear evidence of the structure.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups. Expected characteristic absorption bands would include:

-

N-H stretching from the primary amide.

-

C=O stretching from the amide group.

-

C=O stretching from the two ketone groups. The conjugation and ring strain would influence the exact frequency of these absorptions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[6][14] A reversed-phase HPLC method is typically used for the analysis of Oxcarbazepine and its impurities.

Typical HPLC Method Parameters:

-

Column: Octadecylsilyl silica gel (C18), e.g., 4.6 x 250 mm, 5 µm particle size.[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6]

-

Detection: UV detection, typically around 215 nm or 256 nm.[6][9]

-

Flow Rate: Approximately 1.0-1.5 mL/min.[6]

Under these conditions, 11-Keto Oxcarbazepine, being more polar than Oxcarbazepine due to the additional ketone group, would be expected to have a shorter retention time. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines to ensure it is suitable for its intended purpose of quality control.[15]

Toxicological and Pharmacological Significance

There is currently a lack of specific public data on the pharmacological activity or toxicity profile of 11-Keto Oxcarbazepine. In the context of drug development, any process-related impurity that has not been qualified through toxicological studies is typically controlled at or below the identification and qualification thresholds outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The primary significance of this compound is its role as an indicator of the stability and purity of the Oxcarbazepine API.[11] Its levels are carefully monitored to ensure that each batch of the drug product is safe, effective, and of high quality.

Conclusion

11-Keto Oxcarbazepine is a structurally important and well-characterized impurity of the drug Oxcarbazepine. For scientists and professionals in pharmaceutical development, a comprehensive understanding of its chemical structure, properties, and formation pathways is critical. This knowledge enables the development of robust analytical methods for its detection and control, ultimately ensuring the quality and safety of Oxcarbazepine formulations. The analytical techniques described herein, particularly HPLC and LC-MS/MS, represent the industry standard for managing such impurities throughout the drug product lifecycle.

References

- J. Pharm. Sci. & Res. Vol. 6(1), 2014, 28-31. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (Open Access Journals - Research and Reviews)

- Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.

- Basavaraja, K. S. et al. (2012). Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red. Journal of Analytical Methods in Chemistry, 2012, 680413. (PMC - NIH)

- ARK Diagnostics, Inc. ARK™ Oxcarbazepine Metabolite Assay [Package Insert].

- BOC Sciences. Oxcarbazepine Impurities.

- de Souza, J. et al. (2010). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 46(2), 265-273. (SciELO)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 34312, Oxcarbazepine.

- SynThink Research Chemicals.

- Balaure, P. et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 901-906.

- Google Patents. (2011). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.

- Google Patents. (2009). CA2448094C - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-oxo-5h-dibenz/b,f/azepine-5-carboxamide.

- Reddy, J. & Bollu, V. (2025). Oxcarbazepine. In: StatPearls [Internet]. Treasure Island (FL)

- ChemicalBook. (2023). 11-Keto Oxcarbazepine | 537693-29-1.

- Wikipedia. Oxcarbazepine.

- ChemBK. Oxcarbazepine.

- FDA Global Substance Registration System (GSRS). 11-KETO OXCARBAZEPINE.

- Axios Research.

- BLD Pharm. 537693-29-1|10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

- ChemScene. 537693-29-1 | 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13901529, 11-Keto oxcarbazepine.

- Cayman Chemical. (2022).

- Rahman, A. et al. (2012). Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity. International Journal Of Pharmacy&Technology, 4(2), 4423-4435.

- von Unruh, G. E. & Paar, W. D. (1986). Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol.

- Soares, L. A. et al. (2014). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study.

- Methods in Molecular Biology. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 387-395. (PubMed)

- Padró, C. L. et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry.

Sources

- 2. jopcr.com [jopcr.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. CA2448094C - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-0x0-5h-dibenz/b,f/azepine-5-carboxamide - Google Patents [patents.google.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 11-Keto Oxcarbazepine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiepileptic drugs, Oxcarbazepine, chemically known as 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, stands as a significant therapeutic agent.[1] A structural analog of carbamazepine, Oxcarbazepine offers an improved tolerability profile, partly due to its distinct metabolic pathway.[2][3] The purity and stability of such active pharmaceutical ingredients (APIs) are of paramount importance for ensuring safety and efficacy. This technical guide delves into the discovery and synthesis of a critical process-related impurity and potential degradation product of Oxcarbazepine: 11-Keto Oxcarbazepine.

Chemically identified as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, 11-Keto Oxcarbazepine (CAS 537693-29-1) represents a diketone derivative of the parent drug.[4] Its presence in the final drug product is a key quality attribute that requires careful control. Understanding the origins and synthesis of this impurity is crucial for the development of robust manufacturing processes and stable formulations for Oxcarbazepine. This guide provides a comprehensive overview of the scientific context surrounding the identification of 11-Keto Oxcarbazepine and a detailed examination of its chemical synthesis.

Part 1: Discovery and Characterization as a Process-Related Impurity

The "discovery" of 11-Keto Oxcarbazepine is not a tale of a targeted therapeutic invention but rather a narrative of analytical diligence in the pursuit of pharmaceutical purity. Its identification is intrinsically linked to the comprehensive impurity profiling of Oxcarbazepine, a mandatory process in drug development and manufacturing to ensure the safety and quality of the final product.

Regulatory bodies worldwide mandate the identification and control of impurities in APIs.[5] During the development of Oxcarbazepine, and subsequently in routine quality control, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), were employed to separate and identify substances other than the main API.[5] It is within this rigorous analytical framework that 11-Keto Oxcarbazepine, also designated as Oxcarbazepine Impurity I, was first detected and subsequently characterized.

The formation of 11-Keto Oxcarbazepine can be attributed to the oxidation of the parent Oxcarbazepine molecule. The methylene group at the 11-position, adjacent to the keto group at the 10-position, is susceptible to oxidation, leading to the formation of a diketone. This oxidation can potentially occur under various conditions, including:

-

During Synthesis: The synthetic routes to Oxcarbazepine often involve multiple steps and the use of various reagents.[6][7] Oxidizing agents or harsh reaction conditions could inadvertently lead to the over-oxidation of Oxcarbazepine or its intermediates.

-

Under Stress Conditions: Forced degradation studies are a critical component of drug development to assess the stability of a drug substance. These studies involve exposing the drug to harsh conditions such as heat, light, humidity, and oxidizing agents.[8][9] The identification of 11-Keto Oxcarbazepine as a degradation product in such studies provides insight into the potential degradation pathways of Oxcarbazepine and informs the development of stable formulations and appropriate storage conditions.

The structural elucidation of 11-Keto Oxcarbazepine was accomplished through a combination of advanced analytical techniques, including mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to establish the precise arrangement of atoms within the molecule.

Part 2: Synthesis of 11-Keto Oxcarbazepine

The targeted synthesis of 11-Keto Oxcarbazepine is essential for its use as a reference standard in analytical methods to quantify its presence in Oxcarbazepine drug substance and product. The most direct and reported method for the preparation of 11-Keto Oxcarbazepine is through the oxidation of Oxcarbazepine. A well-established method utilizes selenium dioxide (SeO₂) as the oxidizing agent.

Synthetic Pathway: Oxidation of Oxcarbazepine

The synthesis involves the direct oxidation of the methylene group at the 11-position of Oxcarbazepine to a carbonyl group, yielding the desired 10,11-dione structure.

Sources

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jopcr.com [jopcr.com]

- 6. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 11-Keto Oxcarbazepine

An In-Depth Technical Guide to 11-Keto Oxcarbazepine

This technical guide provides a comprehensive overview of 11-Keto Oxcarbazepine, a critical reference standard for researchers, scientists, and drug development professionals working with the anticonvulsant drug Oxcarbazepine. This document delves into its chemical identity, formation, analytical characterization, and its significance as a process-related impurity in the pharmaceutical industry.

Oxcarbazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy.[1][2] As with any pharmaceutical active ingredient, the purity of Oxcarbazepine is paramount to its safety and efficacy. 11-Keto Oxcarbazepine, also known as Oxcarbazepine Impurity I, is a process-related impurity that can arise during the synthesis of the parent drug.[3][4] Its identification, quantification, and control are essential aspects of quality control in the manufacturing of Oxcarbazepine to meet stringent regulatory standards. This guide serves as a technical resource for understanding the core attributes of this specific impurity.

Chemical and Physical Properties

11-Keto Oxcarbazepine is a structural analogue of Oxcarbazepine, characterized by an additional ketone group at the 11-position of the dibenz[b,f]azepine ring. This seemingly minor structural change results in a distinct chemical entity with its own set of physicochemical properties.

| Property | Data | Reference(s) |

| CAS Number | 537693-29-1 | [4][5][6][7] |

| Molecular Formula | C15H10N2O3 | [5][6][7][8] |

| Molecular Weight | 266.25 g/mol | [5][6][7][8] |

| IUPAC Name | 5,6-dioxobenzo[b][9]benzazepine-11-carboxamide | [5] |

| Synonyms | 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, Oxcarbazepine Impurity I | [4][6][7] |

| Physical Appearance | Neat solid | [6] |

| Melting Point | >170°C (decomposition) | [3] |

| Hydrated Form | A hydrate form with the molecular formula C15H12N2O4 has also been reported. | [9][10] |

Formation and Synthesis Context

11-Keto Oxcarbazepine is not a compound that is intentionally synthesized for therapeutic purposes. Instead, its presence is a consequence of the chemical processes used to manufacture Oxcarbazepine. The synthesis of Oxcarbazepine from its precursors involves several steps, including oxidation reactions.[11][12] The formation of the 11-keto impurity is likely a result of over-oxidation or a side reaction occurring during the introduction of the 10-keto group that defines Oxcarbazepine.

The following diagram illustrates a generalized synthetic pathway for Oxcarbazepine and the potential point of formation for the 11-Keto impurity.

Caption: Generalized formation pathway of 11-Keto Oxcarbazepine as a side product.

Understanding the reaction kinetics and optimizing process parameters such as temperature, reaction time, and the choice of oxidizing agent are critical to minimizing the formation of this and other impurities.

Analytical Characterization

The definitive identification and quantification of 11-Keto Oxcarbazepine in a sample of the active pharmaceutical ingredient (API) requires robust analytical methodology. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[13][14]

Certificate of Analysis (CoA) Data

As a reference standard, 11-Keto Oxcarbazepine is typically supplied with a comprehensive Certificate of Analysis. The characterization data included would be similar to the following:[7]

| Analytical Technique | Purpose |

| 1H-NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound. |

| Infrared Spectroscopy (IR) | Identifies functional groups present in the molecule. |

| Thermogravimetric Analysis (TGA) | Determines the presence of water or other solvents. |

Representative Analytical Workflow

The following diagram outlines a typical workflow for the analysis of impurities in an Oxcarbazepine drug substance.

Caption: Standard workflow for impurity profiling of Oxcarbazepine.

Step-by-Step UHPLC Method for Related Substances

The following is a generalized protocol based on published methods for the determination of Oxcarbazepine and its related substances.[14]

-

Chromatographic System: A UHPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A suitable gradient to separate Oxcarbazepine from all known impurities, including 11-Keto Oxcarbazepine.

-

Flow Rate: Approximately 0.5 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the Oxcarbazepine sample in a suitable diluent to a known concentration.

-

Reference Standard Preparation: Prepare solutions of known concentrations of Oxcarbazepine and 11-Keto Oxcarbazepine reference standards.

-

Analysis: Inject the sample and reference standard solutions into the chromatograph and record the chromatograms.

-

Calculation: Identify the 11-Keto Oxcarbazepine peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity based on the peak area response.

Pharmacological and Toxicological Context

The pharmacological activity of Oxcarbazepine is primarily mediated through its active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[15][16][17] Oxcarbazepine itself is a prodrug.[1] The mechanism of action involves the blockage of voltage-sensitive sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[1][17]

Caption: Metabolic activation of Oxcarbazepine and the role of impurity control.

The pharmacological and toxicological profile of 11-Keto Oxcarbazepine itself is not extensively characterized in publicly available literature, as the primary focus is on limiting its presence in the final drug product. Regulatory guidelines necessitate that impurities in pharmaceuticals are kept below strict thresholds to ensure patient safety. The presence of any impurity, including 11-Keto Oxcarbazepine, could potentially impact the safety and efficacy profile of the drug product. Therefore, its control is a matter of good manufacturing practice (GMP) and regulatory compliance.

Conclusion

11-Keto Oxcarbazepine is a key impurity in the synthesis of Oxcarbazepine. A thorough understanding of its chemical properties, formation pathways, and analytical determination is crucial for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Oxcarbazepine. The use of well-characterized 11-Keto Oxcarbazepine as a reference standard is indispensable for ensuring the purity, safety, and regulatory compliance of the final drug product.

References

-

11-Keto Oxcarbazepine (Hydrate Form) - Axios Research . Axios Research. [Link]

-

11-KETO OXCARBAZEPINE - gsrs . FDA Global Substance Registration System. [Link]

-

11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem . National Institutes of Health. [Link]

-

Oxcarbazepine-impurities - Pharmaffiliates . Pharmaffiliates. [Link]

-

Synthesis of oxcarbazepine by newer method - Der Pharma Chemica . Der Pharma Chemica. [Link]

-

(PDF) Synthesis of oxcarbazepine by newer method - ResearchGate . ResearchGate. [Link]

-

Method Development and Validation of Oxcarbazepine by using RP-HPLC Method . Pharmacophore. [Link]

-

Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed . National Institutes of Health. [Link]

-

Oxcarbazepine - Wikipedia . Wikipedia. [Link]

-

Oxcarbazepine - StatPearls - NCBI Bookshelf . National Institutes of Health. [Link]

-

Determination of oxcarbazepine and its related substances using UHPLC method with UV detection - Semantic Scholar . Semantic Scholar. [Link]

-

Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed . National Institutes of Health. [Link]

-

OXCARBAZEPINE - New Drug Approvals . New Drug Approvals. [Link]

-

A New Synthesis of Oxcarbazepine Using a Friedel—Crafts Cyclization Strategy . Semantic Scholar. [Link]

-

An efficient synthesis for eslicarbazepine acetate, oxcarbazepine, and carbamazepine . Semantic Scholar. [Link]

-

Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem . National Institutes of Health. [Link]

-

Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs . Cambridge University Press. [Link]

Sources

- 1. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 11-Keto Oxcarbazepine | TRC-K197500-10MG | LGC Standards [lgcstandards.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 11-Keto Oxcarbazepine (Hydrate Form) | Axios Research [axios-research.com]

- 10. tlcstandards.com [tlcstandards.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

An In-Depth Technical Guide to the Mechanism of Action of Oxcarbazepine and its Metabolites

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic effects of oxcarbazepine and its primary active metabolite, licarbazepine (monohydroxy derivative, MHD). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, delves into the causality behind experimental findings, and offers detailed insights into the pharmacological actions of this widely used antiepileptic drug.

Introduction: The Clinical Significance and Molecular Landscape of Oxcarbazepine

Oxcarbazepine is a second-generation antiepileptic drug, structurally related to carbamazepine, that is indicated for the treatment of partial-onset seizures and generalized tonic-clonic seizures[1][2]. It is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active 10-monohydroxy metabolite (MHD), also known as licarbazepine[1][3][4]. It is this metabolite that is responsible for the majority of oxcarbazepine's therapeutic activity[1][4][5]. The nuanced interactions of oxcarbazepine and licarbazepine with neuronal ion channels and neurotransmitter systems form the basis of its clinical efficacy. A thorough understanding of these mechanisms is paramount for the rational design of novel anticonvulsant therapies and for optimizing the clinical application of oxcarbazepine.

Pharmacokinetics and Metabolism: The Journey from Prodrug to Active Moiety

Upon oral administration, oxcarbazepine is almost completely absorbed and is rapidly reduced by cytosolic enzymes in the liver to licarbazepine[3][4][6]. This metabolic pathway, which involves arylketone reductases, is a key differentiator from carbamazepine, which is metabolized through the cytochrome P450 system[3][7][8][9]. This distinction results in a lower propensity for drug-drug interactions with oxcarbazepine[3][9].

Licarbazepine exists as a racemic mixture of (S)- and (R)-enantiomers, both of which contribute to the anticonvulsant effect[10]. The half-life of oxcarbazepine is approximately 1-5 hours, while the more clinically relevant half-life of licarbazepine is around 9 hours[3][11][12]. Licarbazepine is primarily eliminated through glucuronidation and subsequent renal excretion[4][8][9].

Metabolic Pathway of Oxcarbazepine

Caption: Metabolic conversion of oxcarbazepine to its active metabolite, licarbazepine (MHD).

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for oxcarbazepine and its active metabolite, licarbazepine, is the blockade of voltage-gated sodium channels (VGSCs)[1][5][6][13]. This action is crucial for stabilizing hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and diminishing the propagation of synaptic impulses[3][4][5].

State-Dependent Binding and Inhibition of Repetitive Firing

Oxcarbazepine and licarbazepine exhibit a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel[14]. This is a critical aspect of their mechanism, as it allows for a more targeted inhibition of neurons that are firing at high frequencies, a hallmark of epileptic activity, while having less of an impact on normal neuronal transmission. By prolonging the refractory period of the channel, these compounds reduce the number of available channels that can participate in the generation of subsequent action potentials.

Electrophysiological studies have demonstrated that both oxcarbazepine and licarbazepine limit the frequency of sodium-dependent action potentials in cultured central neurons in a use-dependent manner[10]. This means that the inhibitory effect becomes more pronounced with increased neuronal firing.

Modulation of Channel Gating

Research has shown that oxcarbazepine can shift the steady-state inactivation of the sodium current to a more negative membrane potential and prolong the recovery from inactivation[2][15]. This alteration in channel kinetics further contributes to the reduction of neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess VGSC Blockade

-

Cell Preparation: Utilize cultured neurons (e.g., cortical or hippocampal neurons) or cell lines expressing specific VGSC subtypes.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration to record sodium currents.

-

Voltage Protocol:

-

To assess tonic block, apply depolarizing voltage steps from a holding potential where most channels are in the resting state.

-

To evaluate use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

-

To determine the effect on steady-state inactivation, apply a series of prepulses to different voltages before a test pulse.

-

-

Drug Application: Perfuse the cells with varying concentrations of oxcarbazepine or licarbazepine.

-

Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug to determine the degree of inhibition. Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block. Plot the normalized current as a function of the prepulse potential to assess shifts in the inactivation curve.

Secondary and Contributing Mechanisms of Action

While the blockade of VGSCs is the primary mechanism, evidence suggests that oxcarbazepine and licarbazepine exert their effects through additional pathways, contributing to their broad anticonvulsant profile.

Modulation of Potassium Channels

Studies have indicated that oxcarbazepine and its metabolites may enhance potassium conductance[3][4]. Specifically, oxcarbazepine has been shown to suppress the amplitude of the delayed rectifier K+ current (IK(DR))[15]. This effect, in synergy with the blockade of sodium channels, can influence the repolarization phase of the action potential and contribute to the overall reduction in neuronal excitability[15]. The blockade of penicillin-induced epileptiform discharges by licarbazepine was diminished in the presence of the potassium channel blocker 4-aminopyridine, further supporting the involvement of potassium channels in its mechanism of action[10][16].

Modulation of Calcium Channels

Oxcarbazepine and licarbazepine also modulate high-voltage activated calcium channels[3][4]. This is a significant point of divergence from carbamazepine. While carbamazepine primarily affects L-type calcium channels, licarbazepine has been shown to block N/P- and R-type calcium channels[13][17]. These channel subtypes are critically involved in the regulation of neurotransmitter release. By inhibiting these channels, licarbazepine can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate[18].

Signaling Pathway of Oxcarbazepine's Multi-target Action

Caption: The multi-target mechanism of action of oxcarbazepine and its active metabolite.

Effects on Neurotransmitter Systems

The influence of oxcarbazepine on neurotransmitter systems is largely considered to be a downstream consequence of its effects on ion channels.

-

Glutamatergic System: Oxcarbazepine has been shown to inhibit the release of glutamate[1][19]. This is consistent with its blockade of presynaptic calcium channels. By reducing the release of this primary excitatory neurotransmitter, oxcarbazepine further dampens neuronal hyperexcitability[20].

-

GABAergic System: The evidence for a direct and significant effect of oxcarbazepine on the GABAergic system is less compelling[5][19]. While some studies suggest a potential enhancement of GABAergic transmission, this is not considered a primary mechanism of action[5].

Comparative Pharmacology: Oxcarbazepine vs. Carbamazepine

While structurally similar, oxcarbazepine and carbamazepine exhibit important pharmacological differences that have clinical implications.

| Feature | Oxcarbazepine/Licarbazepine | Carbamazepine |

| Primary Mechanism | Blockade of voltage-gated sodium channels[13] | Blockade of voltage-gated sodium channels[7] |

| Calcium Channel Effects | Modulates N/P- and R-type channels[13][17] | Blocks L-type channels[7][13] |

| Metabolism | Reductive metabolism to active MHD, minimal CYP450 involvement[3][7][8][9] | Oxidation via cytochrome P450 system, forms active epoxide metabolite[7][8][9] |

| Drug Interactions | Lower potential for drug interactions[3][9] | Higher potential for drug interactions due to enzyme induction[7] |

| Side Effect Profile | Generally better tolerated, though higher risk of hyponatremia[7][9] | Higher risk of rash and certain hormonal abnormalities[7][9] |

Conclusion: A Multi-faceted Mechanism for a Broad-Spectrum Anticonvulsant

The therapeutic efficacy of oxcarbazepine is rooted in a multi-faceted mechanism of action, primarily driven by its active metabolite, licarbazepine. The state- and use-dependent blockade of voltage-gated sodium channels remains the cornerstone of its anticonvulsant properties, effectively targeting the high-frequency neuronal firing characteristic of seizures. Furthermore, the modulation of potassium and calcium channels, leading to a reduction in glutamate release, provides additional layers of neuronal inhibition. The distinct metabolic profile of oxcarbazepine, avoiding the cytochrome P450 system, offers a significant clinical advantage in terms of a reduced potential for drug-drug interactions compared to its predecessor, carbamazepine. A comprehensive understanding of these intricate molecular interactions is essential for the continued development of safer and more effective therapies for epilepsy and other neurological disorders.

References

-

Oxcarbazepine - StatPearls - NCBI Bookshelf - NIH. (2025, July 7). Retrieved from [Link]

-

What is the mechanism of action of Oxcarbazepine (Trileptal)? - Dr.Oracle. (2025, July 12). Retrieved from [Link]

-

What is the mechanism of Oxcarbazepine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed. Retrieved from [Link]

-

The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 ne. (2008, January 10). Retrieved from [Link]

-

Oxcarbazepine: mechanisms of action - PubMed. Retrieved from [Link]

-

Oxcarbazepine - Wikipedia. Retrieved from [Link]

-

Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC - NIH. Retrieved from [Link]

-

What is the difference between carbamazepine and oxcarbazepine? - Dr.Oracle. (2025, September 7). Retrieved from [Link]

-

[How is oxcarbazepine different from carbamazpine?] - PubMed. Retrieved from [Link]

-

What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed. Retrieved from [Link]

-

Pharmacology of Oxcarbazepine (Trileptal) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, March 3). Retrieved from [Link]

-

Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed. Retrieved from [Link]

-

What effects does oxcarbazepine have on neurotransmitters? - Dr.Oracle. (2025, July 12). Retrieved from [Link]

-

What are the mechanisms of action of oxcarbazepine in its therapeutic applications? Retrieved from [Link]

-

Oxcarbazepine Pathway, Pharmacokinetics - ClinPGx. Retrieved from [Link]

-

What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Which neurotransmitters does Oxcarbazepine (anticonvulsant medication) increase? (2025, July 21). Retrieved from [Link]

-

SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE - American Epilepsy Society. (2012, September 6). Retrieved from [Link]

-

A Short Note on Pharmacokinetics of Oxcarbazepine - Walsh Medical Media. Retrieved from [Link]

-

Overview of the Clinical Pharmacokinetics of Oxcarbazepine - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in rat hippocampus - PubMed. Retrieved from [Link]

-

Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]

-

Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]

-

What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics | Psychiatric Times. (2026, January 12). Retrieved from [Link]

-

Effects of Oxcarbazepine and Levetiracetam on Calcium, Ionized Calcium, and 25-OH Vitamin-D3 Levels in Patients with Epilepsy - PMC - NIH. Retrieved from [Link]

-

GABAergic mechanisms are involved in the antihyperalgesic effects of carbamazepine and oxcarbazepine in a rat model of inflammatory hyperalgesia - PubMed. (2008, April 24). Retrieved from [Link]

-

(PDF) Varying AV Block Induced by Oxcarbazepine - ResearchGate. Retrieved from [Link]

-

Varying AV Block Induced by Oxcarbazepine - Semantic Scholar. Retrieved from [Link]

-

Oxcarbazepine-Induced Hyponatremia: A Case Report and Comprehensive Literature Review - PMC - PubMed Central. (2021, May 18). Retrieved from [Link]

-

What are the cardiac effects of Trileptal (oxcarbazepine) on heart wall function? - Dr.Oracle. (2025, September 4). Retrieved from [Link]

-

Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem - NIH. Retrieved from [Link]

-

Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. droracle.ai [droracle.ai]

- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. [How is oxcarbazepine different from carbamazpine?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxcarbazepine-Induced Hyponatremia: A Case Report and Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. droracle.ai [droracle.ai]

Introduction: Situating Oxcarbazepine in Modern Anticonvulsant Therapy

An In-Depth Technical Guide to the Core Pharmacological Properties of Oxcarbazepine

Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug (AED) developed as a 10-keto analogue of carbamazepine.[1][2][3] Its design objective was to retain the therapeutic efficacy of its predecessor while improving the tolerability profile, particularly by avoiding the formation of epoxide metabolites associated with idiosyncratic adverse reactions.[4] A critical distinction in its pharmacology is that oxcarbazepine functions as a prodrug.[5] It undergoes rapid and extensive reductive metabolism in the liver to its primary pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[5][6][7] This MHD metabolite is responsible for the majority of the drug's anticonvulsant effects.[6][8]

It is important to distinguish the parent drug and its active metabolite from related substances such as 11-Keto Oxcarbazepine (more formally 10,11-Dihydro-10,11-dioxo Carbamazepine). This compound is recognized primarily as a keto impurity of oxcarbazepine (designated Oxcarbazepine EP Impurity I) and is used as a reference standard in analytical chemistry rather than being a therapeutic agent itself.[9][10] This guide will focus on the well-documented pharmacological properties of oxcarbazepine and its principal active metabolite, MHD.

Pharmacodynamics: The Molecular Basis of Neuronal Stabilization

The primary therapeutic action of oxcarbazepine is exerted through its active MHD metabolite, which stabilizes hyperexcited neural membranes to prevent seizure propagation.[7] The exact mechanism is multifactorial but is dominated by the modulation of ion channel activity.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The cornerstone of oxcarbazepine's anticonvulsant effect is the use-dependent blockade of voltage-gated sodium channels.[7][11] In pathological states like epilepsy, excessive, high-frequency neuronal firing drives seizure activity.[11] MHD preferentially binds to the inactivated state of these sodium channels.[11] This action stabilizes the channel in its inactive conformation, prolonging the refractory period of the neuron. Consequently, this leads to:

-

Inhibition of repetitive neuronal firing: By limiting the number of sodium channels available to open, MHD suppresses the neuron's ability to fire rapid, successive action potentials.[5][6]

-

Reduction in synaptic impulse propagation: The diminished firing rate reduces the spread of aberrant electrical signals across neural networks.[5][6]

Secondary and Contributing Mechanisms

While sodium channel blockade is primary, evidence suggests that MHD also engages other targets that contribute to its overall efficacy:

-

Increased Potassium Conductance: Modulation of potassium channels can enhance the repolarization of the neuronal membrane, further contributing to its stabilization.[5][6][7]

-

Modulation of High-Voltage Activated Calcium Channels: By interacting with certain types of calcium channels, MHD may reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.[5][7][12]

Caption: Primary and secondary mechanisms of MHD, the active metabolite of oxcarbazepine.

Pharmacokinetics: A Profile Designed for Improved Tolerability

The pharmacokinetic profile of oxcarbazepine is a key differentiator from carbamazepine, contributing to its improved drug interaction profile and predictability.[1]

Absorption, Metabolism, and Elimination

-

Absorption: Oxcarbazepine is rapidly and almost completely absorbed (>95%) following oral administration, with food having no significant effect on its bioavailability.[6][13]

-

Metabolism: Unlike carbamazepine's complex oxidative metabolism via the cytochrome P450 (CYP) system, oxcarbazepine undergoes rapid and stereoselective reduction by cytosolic arylketone reductases in the liver.[7][8][14] This metabolic pathway is not subject to autoinduction.[3]

-

Prodrug to Active Metabolite: The parent compound, oxcarbazepine, is converted to the active MHD (licarbazepine). The half-life of oxcarbazepine itself is short, around 1-2 hours.[6]

-

Metabolite Elimination: MHD is the primary circulating entity and is responsible for the therapeutic effect. It has a longer half-life of approximately 8-10 hours.[3][8] MHD is primarily eliminated through direct glucuronidation, with a minor portion (about 4%) being oxidized to the inactive 10,11-dihydroxy derivative (DHD).[7][14]

-

-

Excretion: The metabolites are predominantly excreted by the kidneys.[3][8]

Caption: Metabolic pathway of oxcarbazepine from prodrug to active and inactive metabolites.

Pharmacokinetic Parameters Summary

| Parameter | Oxcarbazepine (Parent Drug) | MHD (Active Metabolite) | Reference(s) |

| Bioavailability | >95% | - | [13] |

| Time to Peak (Tmax) | ~4.5 hours | 4-12 hours | [6][13] |

| Plasma Half-life (t½) | ~1-2 hours | ~8-10 hours | [3][6] |

| Plasma Protein Binding | ~40% (for MHD) | ~40% | [13] |

| Primary Metabolism | Reduction to MHD | Glucuronidation | [7][14] |

| Primary Excretion | - | Renal | [3][8] |

Clinical Pharmacology and Drug Interactions

Oxcarbazepine is indicated for the treatment of partial-onset seizures in adults and children and has demonstrated efficacy comparable to older AEDs like phenytoin and valproic acid.[2][15] Its distinct metabolic profile results in a lower propensity for drug-drug interactions compared to enzyme-inducing AEDs like carbamazepine.[2][15] However, clinically significant interactions can still occur.

Key Drug Interaction Profile

| Interacting Agent Class | Mechanism of Interaction | Clinical Implication | Reference(s) |

| CYP2C19 Substrates (e.g., Phenytoin) | MHD is a weak inhibitor of CYP2C19. | Can increase plasma concentrations of phenytoin. Dose reduction of phenytoin may be necessary. | [3][5] |

| Oral Contraceptives (Estrogen/Progestin) | Oxcarbazepine is a weak inducer of CYP3A4/5. | Can decrease plasma levels of contraceptive hormones, potentially leading to contraceptive failure. | [3][13][14] |

| CYP3A4 Inducers (e.g., Carbamazepine, Phenobarbital) | These drugs can increase the clearance of MHD. | May reduce plasma levels of MHD by 30-40%. Dose adjustment of oxcarbazepine may be required. | [14][16] |

| CNS Depressants (e.g., Alcohol, Benzodiazepines) | Additive pharmacodynamic effects. | Increased risk of drowsiness, dizziness, and impaired coordination. | [17] |

Adverse Effects and Toxicological Considerations

The tolerability of oxcarbazepine is generally better than that of carbamazepine.[1][18] Common adverse effects are primarily related to the central nervous system and include somnolence, dizziness, headache, nausea, and ataxia.[2][19]

Two noteworthy toxicological considerations require careful monitoring:

-

Hyponatremia: Clinically significant hyponatremia (serum sodium <125 mmol/L) can develop, though it is often asymptomatic. It occurs in a small percentage of patients and warrants monitoring of serum sodium levels, especially in at-risk individuals.[1][2][19]

-

Serious Skin Reactions: Rare but life-threatening dermatological reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported.[20][21] Patients of Asian ancestry with the HLA-B*1502 allele may have a higher risk.[3]

Methodologies in Preclinical Evaluation

To assess the anticonvulsant properties of a compound like oxcarbazepine, standardized preclinical models are essential. The Maximal Electroshock (MES) test is a cornerstone assay for identifying agents effective against generalized tonic-clonic seizures.

Protocol: Maximal Electroshock (MES) Test in Rodents

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.

Methodology:

-

Animal Preparation: Adult male mice or rats are acclimated and randomly assigned to vehicle control or test compound groups.

-

Compound Administration: Oxcarbazepine (or its metabolite MHD) is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Time to Peak Effect: Animals are tested at the presumed time of peak drug effect, determined from prior pharmacokinetic studies (e.g., 30-60 minutes post-i.p. administration).

-

Electrode Placement: Corneal electrodes, moistened with saline, are applied to the eyes of the restrained animal.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) is delivered to induce a seizure.

-

Endpoint Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.

-

Data Analysis: The percentage of animals protected at each dose is calculated. Data are often used to determine the median effective dose (ED50), the dose that protects 50% of the animals from the endpoint.

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.

Conclusion

Oxcarbazepine represents a rational advancement in AED development, building upon the established efficacy of carbamazepine while offering a significantly improved pharmacological profile. Its action as a prodrug for the active metabolite MHD, coupled with a primary mechanism of voltage-gated sodium channel blockade and a more predictable metabolic pathway, underpins its clinical utility. This profile results in a reduced potential for complex drug interactions and a favorable tolerability, making it a valuable first-line and adjunctive therapy in the management of epilepsy.

References

- Dr.Oracle. (2025, July 12). What is the mechanism of action of Oxcarbazepine (Trileptal)?

- PubMed. (n.d.). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders.

- National Institutes of Health (NIH), PubChem. (n.d.). Oxcarbazepine.

- Wikipedia. (n.d.). Oxcarbazepine.

- PubMed. (n.d.). Oxcarbazepine: an update of its efficacy in the management of epilepsy.

- National Center for Biotechnology Information (NCBI). (2025, July 7). Oxcarbazepine - StatPearls.

- Patsnap Synapse. (2024, July 17).

- Cambridge University Press. (2018, June 1). Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs.

- ChemicalBook. (2023, April 23). 11-Keto Oxcarbazepine.

- PubMed. (n.d.). Overview of the clinical pharmacokinetics of oxcarbazepine.

- PubMed. (n.d.). A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy.

- Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method.

- Healthline. (n.d.). Oxcarbazepine.

- GoodRx. (2024, December 17). 8 Oxcarbazepine Interactions to Avoid.

- Cleveland Clinic. (n.d.). Oxcarbazepine (Trileptal): Uses & Side Effects.

- SynThink Research Chemicals. (n.d.). 11-Keto Oxcarbazepine; Oxcarbazepine EP Impurity I.

- ResearchGate. (2025, August 7). Overview of the Clinical Pharmacokinetics of Oxcarbazepine.

- Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine.

- PubMed. (n.d.). Clinical pharmacology and pharmacokinetics of oxcarbazepine.

- PubMed. (n.d.). What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?

- YouTube. (2021, November 15). Oxcarbazepine - Mechanism, side effects, precautions & uses.

Sources

- 1. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxcarbazepine: an update of its efficacy in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Oxcarbazepine - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 8. Clinical pharmacology and pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11-Keto Oxcarbazepine | 537693-29-1 [chemicalbook.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 12. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. goodrx.com [goodrx.com]

- 18. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Oxcarbazepine | Side Effects, Dosage, Uses, and More [healthline.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

Metabolic Fate of Eslicarbazepine Acetate: Elucidation of the Core Pathway and Keto-Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, represents a significant advancement in the dibenzazepine carboxamide class, offering an improved pharmacokinetic and safety profile over its predecessors, carbamazepine and oxcarbazepine. This guide provides a comprehensive technical examination of the metabolic cascade initiated upon oral administration of ESL. We will dissect the enzymatic conversion of the prodrug to its primary active moiety, eslicarbazepine, explore the subsequent formation of minor keto-metabolites including oxcarbazepine, and clarify the identity of related compounds such as 11-Keto Oxcarbazepine. This document is intended for researchers, clinicians, and drug development scientists, offering field-proven insights into the causality behind its metabolic advantages, detailed bioanalytical methodologies for its characterization, and the clinical significance of its unique metabolic pathway.

The Prodrug Activation Pathway: Stereoselective Hydrolysis

Eslicarbazepine acetate is a prodrug, designed for efficient and stereoselective conversion into its pharmacologically active metabolite, eslicarbazepine, also known as (S)-licarbazepine.[1][2] This initial biotransformation is the cornerstone of its enhanced therapeutic profile.

Mechanism of Activation

Following oral administration, ESL undergoes rapid and extensive first-pass metabolism.[3] The acetate ester is hydrolyzed to yield eslicarbazepine, which possesses a hydroxyl group at the 10-position of the dibenzazepine ring.[3] This reaction is so efficient that plasma concentrations of the parent prodrug, eslicarbazepine acetate, are often too low to be quantified.[3]

The primary causality for this efficient conversion lies with specific hydrolytic enzymes. Research has identified human arylacetamide deacetylase (AADAC) as the key enzyme responsible for the hydrolysis of ESL in the human liver and intestines.[4] The hydrolase activity in human liver microsomes shows a significant correlation with AADAC protein levels and is markedly inhibited by AADAC-specific inhibitors.[4]

The Stereoselective Advantage

The metabolism of ESL is highly stereoselective, producing almost exclusively the (S)-enantiomer of licarbazepine (eslicarbazepine).[5] This is a critical distinction from oxcarbazepine (OXC), which is metabolized non-stereospecifically by cytosolic reductases to a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. While both enantiomers are active, (S)-licarbazepine is considered to be more effective and less toxic.[3] The metabolic pathway of ESL results in an (S)-licarbazepine to (R)-licarbazepine ratio of approximately 20:1, a significant improvement over the 4:1 ratio observed following OXC administration.[3] This targeted delivery of the more potent enantiomer is a deliberate design feature that contributes to ESL's efficacy and tolerability.

Caption: Initial activation of Eslicarbazepine Acetate.

Downstream Metabolic Conversions and Elimination

While hydrolysis to eslicarbazepine is the principal metabolic event, a series of minor downstream conversions and elimination pathways complete the drug's journey.

A small fraction of the active eslicarbazepine undergoes further metabolism back to oxcarbazepine (OXC).[3] Subsequently, a portion of this OXC can be converted to (R)-licarbazepine, though this pathway is minor.[3] The primary route of elimination for eslicarbazepine is renal excretion, with the majority excreted unchanged in the urine (approximately 67%).[3] The remainder is eliminated as glucuronide conjugates, a phase II metabolic process.[6]

This metabolic profile, characterized by minimal involvement of the cytochrome P450 (CYP) enzyme system for its primary transformations, is clinically significant.[2][6] It results in a lower potential for drug-drug interactions compared to carbamazepine, which is a potent enzyme inducer.[7][8]

Caption: Complete metabolic pathway of Eslicarbazepine Acetate.

The Nature of 11-Keto Oxcarbazepine: Metabolite vs. Impurity

The nomenclature surrounding this drug class can lead to confusion. It is essential to distinguish between in vivo metabolites and process-related impurities.

-

Oxcarbazepine (10-Keto) : As established, oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a genuine, albeit minor, in vivo metabolite of eslicarbazepine acetate.[1][3] It contains a single keto group at the 10-position of the dibenzazepine ring.

-

11-Keto Oxcarbazepine (10,11-Dioxo) : The compound referred to as "11-Keto Oxcarbazepine" (CAS 537693-29-1) is chemically defined as 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.[9][10] This molecule possesses two keto groups, at both the 10- and 11-positions. Authoritative sources, including chemical suppliers and pharmacopeial documentation, classify this substance as "Oxcarbazepine specified impurity I [EP]".[10][11] This indicates that it is recognized as a process-related impurity that can arise during the synthesis of oxcarbazepine, rather than a standard metabolite formed within the body following ESL administration. Its presence in analytical studies would likely point to the impurity profile of a reference standard or a formulation component, not a biological transformation product.

Caption: Comparison of Oxcarbazepine and 11-Keto Oxcarbazepine.

Pharmacokinetic and Clinical Significance

The unique metabolic pathway of ESL translates directly into a distinct and favorable clinical profile. The goal of ESL's design was to maximize exposure to the active (S)-licarbazepine while minimizing exposure to the parent prodrug (OXC) and the less active (R)-licarbazepine.[12] This optimization results in several clinical advantages.

-

Improved Tolerability : Side effects such as dizziness and diplopia associated with OXC therapy are often linked to the peak plasma concentration of the parent drug shortly after administration.[12][13] Because ESL is directly and smoothly converted to eslicarbazepine without an initial OXC peak, these adverse events may be mitigated.[12]

-

Reduced Hyponatremia : While hyponatremia is a known side effect of this drug class, ESL appears to have a lower incidence compared to both carbamazepine and oxcarbazepine.[3][8]

-

Simplified Dosing : The long half-life of eslicarbazepine (13-20 hours) allows for effective once-daily dosing, which can improve patient adherence.[6][13]

-

Lower Interaction Potential : Minimal reliance on the CYP450 system for its primary metabolism reduces the likelihood of significant drug-drug interactions, a crucial benefit for patients with epilepsy who are often on polytherapy.[6][7]

| Parameter | Eslicarbazepine (from ESL) |

| Time to Peak (Tmax) | 2–3 hours[13] |

| Biological Half-life (T½) | 13-24 hours[6][13] |

| Plasma Protein Binding | <40%[13] |

| Metabolism | Hydrolysis (AADAC), Glucuronidation (UGTs)[4][6] |

| Primary Elimination | Renal[2] |

| CYP450 Interaction | Minimal; weak inhibitor of CYP2C19[6] |

Table 1: Key Pharmacokinetic Parameters of the Active Metabolite Eslicarbazepine.

Bioanalytical Strategy for Metabolite Profiling

To accurately characterize the pharmacokinetic profile of ESL, a robust and sensitive bioanalytical method capable of simultaneously and stereoselectively quantifying the parent drug and its key metabolites is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[1]

Experimental Protocol: Enantioselective LC-MS/MS Method

This protocol describes a validated method for the simultaneous determination of eslicarbazepine acetate, eslicarbazepine (S-Lic), R-licarbazepine (R-Lic), and oxcarbazepine (OXC) in human plasma.[14]

1. Sample Preparation (Solid Phase Extraction - SPE)

- To 200 µL of human plasma, add internal standard (e.g., 10,11-dihydrocarbamazepine).

- Vortex mix the sample.

- Load the sample onto a pre-conditioned SPE cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.

- Elute the analytes with an appropriate elution solvent (e.g., methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

- LC System: UHPLC/HPLC system.

- Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) or equivalent chiral column for enantioselective separation.[14]

- Mobile Phase: Isocratic mixture of n-hexane and an alcohol mixture (e.g., 80% n-hexane and 20% ethanol/isopropyl alcohol).[14]

- Flow Rate: 0.8 mL/min.[14]

- Column Temperature: Ambient or controlled (e.g., 25°C).

- Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), positive mode.[14]

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For eslicarbazepine, a common transition is m/z 255.1 → 194.1.[15]

4. Method Validation

- The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

| Parameter | ESL | OXC | S-Licarbazepine | R-Licarbazepine |

| Linearity Range (ng/mL) | 50 - 1000 | 50 - 1000 | 50 - 25000 | 50 - 25000 |

| LLOQ (ng/mL) | 50.0 | 50.0 | 50.0 | 50.0 |

| Intra-day CV (%) | < 9.7% | < 6.0% | < 7.7% | < 12.6% |

| Inter-day CV (%) | < 9.7% | < 6.0% | < 7.7% | < 12.6% |

| Accuracy (%) | 98.7-107.2% | 98.7-107.2% | 98.7-107.2% | 98.7-107.2% |

| Data derived from Loureiro et al. (2011)[14] |

Table 2: Representative Validation Parameters for an Enantioselective LC-MS/MS Bioanalytical Method.

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion

The metabolism of eslicarbazepine acetate is a showcase of rational drug design, leveraging a prodrug strategy to achieve a superior pharmacokinetic and clinical profile. Its rapid and stereoselective hydrolysis, mediated primarily by AADAC, ensures high systemic exposure to the potent (S)-licarbazepine active metabolite. The subsequent metabolic conversions, including the formation of minor amounts of oxcarbazepine, proceed with minimal CYP450 involvement, reducing the risk of drug interactions. Compounds such as 11-Keto Oxcarbazepine are more accurately classified as process-related impurities rather than significant in vivo metabolites. For drug development professionals, understanding this intricate pathway is crucial for designing informative clinical trials, interpreting therapeutic drug monitoring data, and appreciating the nuanced advantages that distinguish ESL within the dibenzazepine class.

References

-

Hwang, S., Lee, S., Kim, E., et al. (2022). The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Johannessen Landmark, C., et al. (2016). The Impact of Pharmacokinetic Interactions With Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice. Therapeutic Drug Monitoring, 38(4), 520-526. Available from: [Link]

-

McLean, M. J. (2011). Clinical response and tolerability of eslicarbazepine in treatment of partial onset seizures: impact of a novel metabolic pathway. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 493-504. Available from: [Link]

-

Iram, F., et al. (2021). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Journal of the Iranian Chemical Society, 18, 2379–2388. Available from: [Link]

-

Lawthom, P., et al. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Neurology and Therapy, 6(1), 73-90. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Eslicarbazepine Acetate? Retrieved January 14, 2026, from [Link]

-

Villanueva, V., & Galiana, G. L. (2015). Clinical utility of eslicarbazepine: current evidence. Neuropsychiatric Disease and Treatment, 11, 393-406. Available from: [Link]

-

Shimizu, M., et al. (2021). Role of human AADAC on hydrolysis of eslicarbazepine acetate and effects of AADAC genetic polymorphisms on hydrolase activity. Drug Metabolism and Disposition, 49(4), 317-323. Available from: [Link]

-

Trinka, E., & Kälviäinen, R. (2017). Antiepileptic drugs: Carbamazepine, Oxcarbazepine and Eslicarbazepine Acetate. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Loureiro, A. I., et al. (2011). Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. Journal of Chromatography B, 879(25), 2611-2618. Available from: [Link]

-

Villanueva, V., & Galiana, G. L. (2015). Clinical utility of eslicarbazepine: current evidence. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Anapharm Bioanalytics. (n.d.). Bioanalytical Method List. Retrieved January 14, 2026, from [Link]

-

Sperling, M. R. (2009). Eslicarbazepine Acetate: A Well-Kept Secret? Epilepsy Currents, 9(5), 121-123. Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 537693-29-1 | Product Name : 11-Keto Oxcarbazepine. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 11-KETO OXCARBAZEPINE. Retrieved January 14, 2026, from [Link]

-

Wang, J., et al. (2020). Development and validation of a specific and sensitive LC–MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Iram, F., et al. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-10. Available from: [Link]

-

Clarke, W. (2016). Oxcarbazepine/Eslicarbazepine. Basicmedical Key. Retrieved January 14, 2026, from [Link]

-

Toledo, M., et al. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Seizure, 46, 1-5. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 11-Keto oxcarbazepine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]

- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Pharmacokinetic Interactions With Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 11-Keto oxcarbazepine | C15H10N2O3 | CID 13901529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical utility of eslicarbazepine: current evidence - PMC [pmc.ncbi.nlm.nih.gov]